2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride
Description
2-(1H-1,2,3,4-Tetrazol-1-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrazole substituent. The tetrazole ring, a nitrogen-rich heterocycle, imparts significant electron-withdrawing properties, enhancing the reactivity of the sulfonyl chloride group (-SO₂Cl). This compound is primarily utilized in organic synthesis as a sulfonating agent, particularly in the preparation of sulfonamides or sulfonate esters. Its molecular formula is C₃H₄ClN₄O₂S, with a molecular weight of 195.6 g/mol (calculated). The tetrazole moiety contributes to its stability under acidic conditions and may influence its crystalline packing, as observed in structurally analogous compounds .
Properties
IUPAC Name |
2-(tetrazol-1-yl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4O2S/c4-11(9,10)2-1-8-3-5-6-7-8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCOASDPPIOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692269-93-4 | |
| Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include thionyl chloride for the initial synthesis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are explored for their potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions, which can influence its biological activity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of sulfonyl chloride derivatives depend heavily on the substituent attached to the sulfonyl group. Below is a comparative analysis with structurally related compounds from available
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |
|---|---|---|---|---|
| 2-(1H-1,2,3,4-Tetrazol-1-yl)ethane-1-sulfonyl chloride | C₃H₄ClN₄O₂S | 195.6 | N/A | Tetrazole substituent; high nitrogen content, electron-withdrawing effects. |
| 2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride | C₇H₁₁ClF₂O₂S | 240.7 | EN300-736796 | Difluorocyclopentyl group; fluorination enhances lipophilicity and stability. |
| 5-(1,2-Thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate | C₆H₄N₂O₃S | 184.2 | EN300-736797 | Thiazol-oxadiazole hybrid; dual heterocyclic system with conjugated π-bonds. |
Key Findings:
Reactivity :
- The tetrazole derivative exhibits higher reactivity toward nucleophiles (e.g., amines) compared to the difluorocyclopentyl analog due to the electron-withdrawing nature of the tetrazole ring .
- Fluorinated analogs like 2-(2,2-difluorocyclopentyl)ethane-1-sulfonyl chloride demonstrate improved thermal stability, making them suitable for high-temperature reactions.
Applications :
- Tetrazole-containing sulfonyl chlorides are preferred in medicinal chemistry for synthesizing bioactive sulfonamides, leveraging their metabolic stability .
- Thiazol-oxadiazole hybrids (e.g., 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate) are often used in agrochemicals due to their photostability and pesticidal activity.
Crystallography :
- Structural analogs with bulky substituents (e.g., difluorocyclopentyl) exhibit distinct crystalline packing patterns, as analyzed via SHELX-based refinements .
Biological Activity
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and its role in drug design, based on various research findings.
The compound features a tetrazole ring, which is known for its diverse biological activities. Tetrazoles are often utilized in drug development due to their ability to mimic carboxylic acids and their involvement in various biochemical pathways.
Cytotoxicity Studies
Research has demonstrated that derivatives of tetrazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving 2-(1H-1,2,3,4-tetrazol-1-yl) derivatives showed promising results against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(1H-tetrazol-1-yl) derivative | A431 | 12.5 |
| 2-(1H-tetrazol-1-yl) derivative | HCT116 | 15.0 |
Antimicrobial Activity
The antimicrobial potential of tetrazole derivatives has also been evaluated. In vitro studies indicated that compounds containing the tetrazole moiety exhibited activity against a range of bacteria and fungi. For example, certain derivatives showed effectiveness against Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The biological activity of this compound is thought to be linked to the inhibition of specific enzymes or pathways involved in cell proliferation and microbial growth. Molecular docking studies have suggested that these compounds may interact with key receptors or enzymes critical for cellular functions .
Case Studies
Several case studies highlight the therapeutic potential of tetrazole derivatives:
- Anticancer Activity : A study explored the synthesis of various tetrazole derivatives and their anticancer properties. One derivative demonstrated an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating strong anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of a series of tetrazole-based compounds. Results showed that one compound effectively inhibited the growth of Escherichia coli at an MIC of 8 µg/mL, suggesting its potential as a lead compound for antibiotic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
